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Compound of Interest

Compound Name: Sofosbuvir impurity L

Cat. No.: B1150396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of Sofosbuvir and its

diastereomeric impurities using Ultra-Performance Liquid Chromatography (UPLC). The

protocols outlined are intended to guide researchers in developing and validating a robust

method for the quality control of Sofosbuvir drug substance and formulations.

Introduction
Sofosbuvir is a direct-acting antiviral agent crucial in the treatment of chronic Hepatitis C. The

molecule contains two chiral centers, leading to the potential for four diastereomers: (S,P),

(R,P), (S,S), and (R,S). The active pharmaceutical ingredient (API) is the (S,P)-diastereomer.

The other diastereomers are considered process-related impurities and must be monitored and

controlled to ensure the safety and efficacy of the drug product.

This application note describes a sensitive and specific UPLC method for the separation and

quantification of Sofosbuvir from its diastereomeric impurities. The method is stability-indicating

and can be validated according to ICH guidelines.

Experimental Protocols
Materials and Reagents

Sofosbuvir reference standard and impurity standards (diastereomers)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1150396?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetonitrile (UPLC grade)

Methanol (UPLC grade)

Orthophosphoric acid (AR grade)

Purified water (Milli-Q or equivalent)

400 mg Sofosbuvir tablets

Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector is recommended. The

following conditions have been found suitable for the separation of Sofosbuvir diastereomers.

Parameter Specification

UPLC System Waters ACQUITY UPLC H-Class or equivalent

Column
ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100

mm

Mobile Phase A 0.1% Orthophosphoric acid in Water

Mobile Phase B Methanol

Gradient Elution See Table 2

Flow Rate 0.3 mL/min

Column Temperature 40 °C

Injection Volume 1.0 µL

Detection Wavelength 260 nm

Run Time 15 minutes

Gradient Elution Program
The use of a gradient elution is critical for achieving adequate separation of the diastereomers.
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Time (min) % Mobile Phase A % Mobile Phase B

0.0 60 40

10.0 40 60

12.0 40 60

12.1 60 40

15.0 60 40

Preparation of Standard Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Sofosbuvir

reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume

with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

Diastereomer Stock Solution (100 µg/mL): Prepare a stock solution of the diastereomeric

impurities in a similar manner.

Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25

mL with the diluent.

Spiked Standard Solution: For method development and validation, a solution of Sofosbuvir

can be spiked with known concentrations of the diastereomeric impurities.

Preparation of Sample Solutions (from 400 mg Tablets)
Weigh and powder not fewer than 20 tablets to determine the average tablet weight.

Accurately weigh a quantity of the powder equivalent to 100 mg of Sofosbuvir and transfer to

a 100 mL volumetric flask.

Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete

dissolution.

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

Filter the solution through a 0.22 µm syringe filter before injection.
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Quantitative Data and Method Performance
The following tables summarize the expected performance of the UPLC method for the

analysis of Sofosbuvir and its diastereomeric impurities. This data is representative and should

be verified during method validation.

Table 1: Chromatographic Parameters (Representative Data)

Compound
Retention Time
(min)

Resolution (Rs) Tailing Factor (T)

Diastereomer 1 (e.g.,

R,S)
7.5 - 1.1

Diastereomer 2 (e.g.,

S,S)
8.2 > 2.0 1.0

Sofosbuvir (S,P) 9.5 > 2.5 1.1

Diastereomer 3 (e.g.,

R,P)
10.8 > 2.0 1.2

Table 2: Method Validation Summary (as per ICH Q2(R1))

Parameter Specification

Linearity (µg/mL) 0.5 - 150 µg/mL (Correlation Coefficient > 0.999)

LOD 0.05 µg/mL

LOQ 0.15 µg/mL

Accuracy (% Recovery) 98.0% - 102.0%

Precision (% RSD) < 2.0%

Robustness

Method is robust for small, deliberate changes

in flow rate, column temperature, and mobile

phase composition.
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Click to download full resolution via product page

Caption: Experimental workflow for UPLC analysis of Sofosbuvir.

Logical Relationship for Diastereomer Separation

Sofosbuvir with
Diastereomeric Impurities

Reversed-Phase UPLC Column (C18)

Differential Partitioning

Diastereomer 1 Diastereomer 2 Sofosbuvir (API) Diastereomer 3

Click to download full resolution via product page

Caption: Conceptual diagram of diastereomer separation by UPLC.

Conclusion
The UPLC method described in this application note provides a robust and reliable approach

for the separation and quantification of Sofosbuvir and its diastereomeric impurities. The

method is suitable for routine quality control analysis in the pharmaceutical industry and can be

fully validated according to ICH guidelines to ensure the quality and consistency of Sofosbuvir

products.

To cite this document: BenchChem. [Application Note: UPLC Analysis of Sofosbuvir
Diastereomeric Impurities]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1150396#uplc-analysis-of-sofosbuvir-diastereomeric-
impurities]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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